molecular formula C8H8N2OS B8515140 3-Isothiocyanato-6-methoxy-2-methylpyridine

3-Isothiocyanato-6-methoxy-2-methylpyridine

Cat. No. B8515140
M. Wt: 180.23 g/mol
InChI Key: QNKUQNVBEFNMSI-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

A mixture of 6-methoxy-2-methylpyridin-3-amine (10.0 g, 0.0724 mol) in tetrahydrofuran (50 mL) and aqueous saturated sodium hydrogen carbonate (50 mL) was added thiophosgene (6.62 mL, 0.0868 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 hr. The mixture was extracted with ethyl acetate (×3). The combined organic layer was washed with brine (×1), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. To the residue was added n-hexane and the precipitate was removed by filtration and the filtrate was concentrated in vacuo. The residue was washed with cold-n-hexane to give the title compound as a pale yellow solid (5.35 g, 0.0297 mol, 41%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([NH2:10])=[CH:5][CH:4]=1.[C:11](Cl)(Cl)=[S:12]>O1CCCC1.C(=O)([O-])O.[Na+]>[N:10]([C:6]1[C:7]([CH3:9])=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[C:11]=[S:12] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)C)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
6.62 mL
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added n-hexane
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with cold-n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=S)C=1C(=NC(=CC1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0297 mol
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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